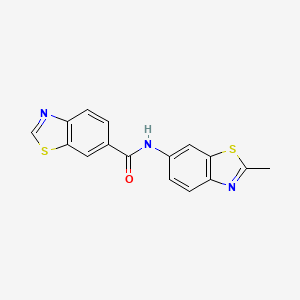

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

説明

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXERJRESFUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of 2-amino benzothiazole derivatives with carboxylic acid derivatives. One common method involves the reaction of 2-amino-6-methylbenzothiazole with benzo[d]thiazole-6-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

化学反応の分析

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings

生物活性

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified under benzothiazole derivatives, which are known for their therapeutic potential. The molecular formula is , with a molecular weight of approximately 292.39 g/mol. The structure features a benzothiazole core, which is crucial for its biological activity.

Target Receptors and Pathways:

The primary target for N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide is the Colony Stimulating Factor 1 Receptor (CSF-1R) . Inhibition of CSF-1R disrupts signaling pathways that are vital for the survival and proliferation of macrophages and glioma cells, which are implicated in tumor progression and immune response modulation.

Pharmacokinetics:

The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability. Studies have shown that it effectively blocks tumor progression in glioma-bearing mice models, significantly improving survival rates through its action on CSF-1R.

Anticancer Properties

Research has demonstrated that N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide possesses potent anticancer properties. In various in vitro studies:

- Inhibition of Tumor Growth: The compound has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits:

- Broad-spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has shown significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 40 to 132 μg/mL depending on the specific bacterial strain .

Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on glioma cells and found that it significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Study 2: Antimicrobial Evaluation

In a comparative study of benzothiazole derivatives, N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide was tested against various pathogens. It displayed notable activity against Candida albicans, with MIC values indicating effective antifungal properties .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications. Key findings include:

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : Research indicates that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that the compound effectively reduced viability in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The IC50 values ranged from 7.82 to 10.21 μM, comparable to established chemotherapeutics such as doxorubicin and sorafenib .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 8.5 | Apoptosis induction |

| HepG2 | 7.82 | Cell cycle arrest at G1 phase |

| MCF-7 | 10.21 | Upregulation of pro-apoptotic proteins |

Potential Drug Development

Given its promising anticancer activity, N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide is being investigated as a lead compound for the development of new anticancer drugs.

Other Therapeutic Uses

Beyond oncology, benzothiazole derivatives have shown potential in treating other diseases due to their ability to inhibit various enzymes and receptors involved in disease pathways.

Photophysical Properties

The unique structure of N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide imparts interesting photophysical properties that can be utilized in materials science.

Sensor Development

Research has indicated that benzothiazole derivatives can be employed in the development of sensors for detecting metal ions and other environmental pollutants due to their fluorescence properties .

Case Study: Anticancer Efficacy

A study published in Pharmaceuticals evaluated a series of benzothiazole derivatives for their anticancer properties using both in vitro and in vivo models. The study found that N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide exhibited significant tumor growth inhibition in xenograft models compared to controls .

Case Study: Material Applications

Another investigation focused on the synthesis of polymer composites incorporating benzothiazole derivatives for enhanced mechanical properties and thermal stability. The results indicated that these composites showed improved performance metrics compared to conventional materials .

類似化合物との比較

Key Observations:

Aromaticity vs. Heterocyclic Diversity: The target compound’s dual benzothiazole system provides strong aromaticity, favoring interactions with hydrophobic protein pockets. The indole derivative (C₂₀H₁₉N₃O₂S) introduces a methoxyethyl-indole group, which may enhance binding to serotonin or kinase receptors due to indole’s heterocyclic nature .

Halogenation and Bioactivity :

- Tunlametinib (C₁₅H₁₂F₂IN₃O₃S) demonstrates that halogenation (F, I) at strategic positions enhances electron-withdrawing effects and metabolic stability, critical for kinase inhibition . The target compound lacks halogens, which may limit its potency in similar applications.

Solubility Modifications :

- The beta-alaninamide derivative (C₁₄H₁₈N₄O₂S) incorporates a polar ethylcarbamoyl chain, likely improving aqueous solubility compared to the target compound’s purely aromatic structure .

Q & A

Basic: What are the common synthetic routes for N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer:

The synthesis typically involves coupling benzothiazole derivatives with carboxamide precursors. A key step is the formation of the benzothiazole ring via cyclization using reagents like phosphorus oxychloride (POCl₃) or via condensation reactions. For example:

- Intermediate Preparation: 6-Amino-2-methylbenzothiazole can be reacted with activated carboxylic acid derivatives (e.g., acid chlorides) under Schotten-Baumann conditions to form the carboxamide bond .

- Vilsmeier-Haack Reaction: Used to introduce formyl groups in related benzothiazole derivatives, which can be further functionalized .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzothiazole backbone and substituents. Aromatic protons appear between δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.5–3.0 ppm .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 323.0605 for C₁₆H₁₃N₃OS₂⁺) .

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) validate functional groups .

Basic: What biological targets are associated with benzothiazole carboxamides?

Methodological Answer:

Benzothiazole derivatives are explored as inhibitors of:

- TGF-β Type I Receptor Kinase: Potency is assessed via kinase inhibition assays (IC₅₀ values in nM range) .

- Antimicrobial Targets: MIC assays against bacterial/fungal strains evaluate broad-spectrum activity .

- Anticancer Activity: Cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HeLa) quantify cytotoxicity .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph Set Analysis: Etter’s formalism categorizes hydrogen bonds into patterns (e.g., chains, rings) using donor/acceptor distances and angles. For example, C—H···π or N—H···S interactions stabilize packing .

- Software Tools: Mercury (CCDC) or CrystalExplorer visualize interactions, while SHELXL refines hydrogen atom positions .

- Case Study: In related benzothiazoles, π–π stacking (centroid distances ~3.7 Å) and weak C—H···O bonds contribute to lattice stability .

Advanced: How are data contradictions resolved during crystallographic refinement?

Methodological Answer:

- Validation Tools: PLATON checks for twinning, disorder, or missed symmetry. For example, high R-factor discrepancies may indicate twinning requiring integration with TWINLAWS .

- Disorder Handling: Partial occupancy refinement for overlapping atoms (e.g., solvent molecules) improves model accuracy .

- Robust Refinement: SHELXL’s restraints (e.g., DFIX, SIMU) maintain geometric rationality during iterative cycles .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation: Systematic modification of the benzothiazole’s methyl group or carboxamide linker (e.g., replacing –CH₃ with –CF₃) evaluates steric/electronic effects .

- Computational Modeling: Docking (AutoDock Vina) predicts binding modes to targets like TGF-βR1, validated by mutagenesis studies .

- Pharmacophore Mapping: QSAR models identify critical hydrogen bond acceptors (e.g., benzothiazole N) and hydrophobic regions .

Advanced: How do solvent and temperature affect crystallization outcomes?

Methodological Answer:

- Solvent Screening: Slow evaporation from DMF/EtOH mixtures yields diffraction-quality crystals. Polar solvents promote hydrogen-bonded networks .

- Temperature Control: Cooling rates (e.g., 0.5°C/min) minimize lattice defects. Low-temperature data collection (100 K) reduces thermal motion artifacts .

- Case Study: Crystallization of a fluorinated analog in acetone at 4°C produced a monoclinic (P2₁/c) lattice with Z’=2 .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Storage: Desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

- pH Sensitivity: Stable in neutral buffers (pH 6–8); acidic/basic conditions risk cleavage of the benzothiazole ring .

- Light Exposure: UV/Vis monitoring (λmax ~300 nm) detects photodegradation; amber vials are recommended .

Advanced: How are synthetic impurities identified and quantified?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) separate impurities, with MS/MS fragmentation confirming structures .

- NMR Spiking: Adding authentic samples of suspected byproducts (e.g., unreacted 6-amino precursor) identifies residual peaks .

- Quantification: LC-UV at 254 nm calculates impurity levels (e.g., <0.5% per ICH guidelines) .

Advanced: What in silico methods predict metabolic pathways for this compound?

Methodological Answer:

- Software: SwissADME or ADMET Predictor simulates Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .

- Metabolite Identification: Molecular docking with CYP3A4 or UGT isoforms highlights vulnerable sites (e.g., methyl groups) .

- Validation: Comparative LC-MS/MS analysis of hepatic microsome incubations confirms predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。